molecular formula C17H18F3N3O B6950715 N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide

N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide

Cat. No.: B6950715
M. Wt: 337.34 g/mol
InChI Key: LGCHONAARPQGKR-UHFFFAOYSA-N
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Description

N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known to impart significant pharmacological and chemical stability to the compound .

Properties

IUPAC Name

N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-23(12-8-6-11(7-9-12)17(18,19)20)16(24)14-10-21-22-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCHONAARPQGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)C(F)(F)F)C(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline core. . The reaction conditions for this step usually involve the use of specific catalysts and reagents to ensure the efficient incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives.

Scientific Research Applications

N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cinnoline derivatives and trifluoromethyl-containing compounds. Examples include:

Uniqueness

What sets N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide apart from similar compounds is its unique combination of the cinnoline core and the trifluoromethyl group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for various research and industrial applications .

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